molecular formula C13H13N3OS B2439863 [(4-phenoxyphenyl)amino]thiourea CAS No. 860609-82-1

[(4-phenoxyphenyl)amino]thiourea

Cat. No.: B2439863
CAS No.: 860609-82-1
M. Wt: 259.33
InChI Key: POAKUOSQNCTFSW-UHFFFAOYSA-N
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Description

[(4-phenoxyphenyl)amino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a thiourea moiety attached to a 4-phenoxyphenyl group, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-phenoxyphenyl)amino]thiourea typically involves the reaction of 4-phenoxyaniline with thiourea under specific conditions. One common method is the condensation reaction between 4-phenoxyaniline and thiourea in the presence of a suitable catalyst, such as hydrochloric acid or acetic acid. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization, filtration, and chromatography are commonly employed in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

[(4-phenoxyphenyl)amino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiourea derivatives .

Scientific Research Applications

[(4-phenoxyphenyl)amino]thiourea has a wide range of scientific research applications, including:

Comparison with Similar Compounds

[(4-phenoxyphenyl)amino]thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiourea derivatives .

Properties

IUPAC Name

(4-phenoxyanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c14-13(18)16-15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,15H,(H3,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAKUOSQNCTFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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